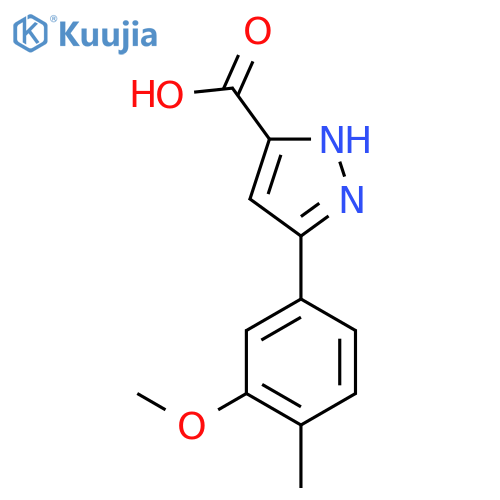Cas no 2228088-55-7 (5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid)

2228088-55-7 structure
商品名:5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid
- EN300-1790849
- 2228088-55-7
-
- インチ: 1S/C12H12N2O3/c1-7-3-4-8(5-11(7)17-2)9-6-10(12(15)16)14-13-9/h3-6H,1-2H3,(H,13,14)(H,15,16)
- InChIKey: PMXHHPRUXRZLQG-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1C)C1C=C(C(=O)O)NN=1
計算された属性
- せいみつぶんしりょう: 232.08479225g/mol
- どういたいしつりょう: 232.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790849-2.5g |
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid |
2228088-55-7 | 2.5g |
$2127.0 | 2023-09-19 | ||
| Enamine | EN300-1790849-0.05g |
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid |
2228088-55-7 | 0.05g |
$912.0 | 2023-09-19 | ||
| Enamine | EN300-1790849-10g |
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid |
2228088-55-7 | 10g |
$4667.0 | 2023-09-19 | ||
| Enamine | EN300-1790849-5.0g |
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid |
2228088-55-7 | 5g |
$3147.0 | 2023-06-02 | ||
| Enamine | EN300-1790849-0.25g |
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid |
2228088-55-7 | 0.25g |
$999.0 | 2023-09-19 | ||
| Enamine | EN300-1790849-1.0g |
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid |
2228088-55-7 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-1790849-10.0g |
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid |
2228088-55-7 | 10g |
$4667.0 | 2023-06-02 | ||
| Enamine | EN300-1790849-0.5g |
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid |
2228088-55-7 | 0.5g |
$1043.0 | 2023-09-19 | ||
| Enamine | EN300-1790849-5g |
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid |
2228088-55-7 | 5g |
$3147.0 | 2023-09-19 | ||
| Enamine | EN300-1790849-0.1g |
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid |
2228088-55-7 | 0.1g |
$956.0 | 2023-09-19 |
5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
2228088-55-7 (5-(3-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid) 関連製品
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
